N,N-Bis(Boc)imidazo[1,2-a]pyrazin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(Boc)imidazo[1,2-a]pyrazin-6-amine is a chemical compound with the molecular formula C16H22N4O4The compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups attached to an imidazo[1,2-a]pyrazin-6-amine core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(Boc)imidazo[1,2-a]pyrazin-6-amine typically involves the protection of the amine group on the imidazo[1,2-a]pyrazine ring with Boc groups. This can be achieved through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(Boc)imidazo[1,2-a]pyrazin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting groups can be removed under acidic conditions, leading to the formation of the free amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Major Products Formed
Oxidation: Formation of oxidized derivatives of the imidazo[1,2-a]pyrazine ring.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of the free amine after removal of Boc groups.
Scientific Research Applications
N,N-Bis(Boc)imidazo[1,2-a]pyrazin-6-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Bis(Boc)imidazo[1,2-a]pyrazin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The Boc protecting groups can be removed under physiological conditions, releasing the active amine, which can then interact with its target .
Comparison with Similar Compounds
Similar Compounds
- N,N-Bis(Boc)imidazo[1,2-a]pyridin-6-amine
- N,N-Bis(Boc)imidazo[1,2-a]quinolin-6-amine
- N,N-Bis(Boc)imidazo[1,2-a]pyrimidin-6-amine
Uniqueness
N,N-Bis(Boc)imidazo[1,2-a]pyrazin-6-amine is unique due to its specific imidazo[1,2-a]pyrazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H22N4O4 |
---|---|
Molecular Weight |
334.37 g/mol |
IUPAC Name |
tert-butyl N-imidazo[1,2-a]pyrazin-6-yl-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C16H22N4O4/c1-15(2,3)23-13(21)20(14(22)24-16(4,5)6)12-10-19-8-7-17-11(19)9-18-12/h7-10H,1-6H3 |
InChI Key |
SMQURWREQZWUQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CN2C=CN=C2C=N1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.